molecular formula C7H5FN2 B1318929 5-Fluoro-1H-indazole CAS No. 348-26-5

5-Fluoro-1H-indazole

Cat. No. B1318929
CAS RN: 348-26-5
M. Wt: 136.13 g/mol
InChI Key: LIWIWTHSKJBYDW-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indazole is a chemical compound with the molecular formula C7H5FN2 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of 1H-indazole scaffolds has been achieved through various methods. One such method involves the use of heterogeneous single-atom platinum catalysis for the expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds . Another method involves the selective electrochemical synthesis of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound has a molecular weight of 136.126 Da .


Chemical Reactions Analysis

Indazole derivatives have been found to possess a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For instance, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine has been identified as a potent and highly selective inhibitor of RIP2 kinase .


Physical And Chemical Properties Analysis

5-Fluoro-1H-indazole is a dark yellow to yellow to orange solid with a melting point range of 119 - 125 °C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 274.9±13.0 °C at 760 mmHg .

Scientific Research Applications

  • Metabolic Profiling of Synthetic Cannabinoids :

    • Research has explored the metabolic stability and profiling of synthetic cannabinoids, like AB-PINACA and its 5-fluoro analog 5F-AB-PINACA. These studies are crucial for understanding the pharmacological properties and potential therapeutic uses of such compounds. Metabolites typically involve transformations such as carboxamide hydrolysis, hydroxylation, and oxidative defluorination (Wohlfarth et al., 2015).
  • Impact of Fluorination on Pharmacological Properties :

    • The fluorination of the indazole ring in selective α2-adrenoceptor agonists has been studied to understand its influence on binding affinity and selectivity. This modification can lead to changes in the pharmacological properties, which is critical for the development of new therapeutic agents (Wasilewska et al., 2014).
  • Photostable NIR Probe for Mitochondria :

    • The development of Indazo-Fluor, a biheteroaryl fluorophore, demonstrates the potential of 5-Fluoro-1H-indazole derivatives in creating photostable probes for bioimaging. This innovation is particularly relevant for mitochondria imaging, addressing the need for probes with better photostability and lower cytotoxicity (Cheng et al., 2016).
  • Antitumor Activity :

    • 5-Fluoro-1H-indazole derivatives have been synthesized and tested for their antitumor activities. These studies are essential for drug discovery, especially in identifying new compounds with potential cancer-fighting properties (Hao et al., 2017).
  • Molecular Docking and DFT Study for Biological Activity :

    • The synthesis and biological activity evaluation of triazole-tethered 5-fluoroisatin derivatives highlight the use of 5-Fluoro-1H-indazole in drug development. These compounds have shown promising antibacterial and antifungal properties, underscoring their potential in pharmaceutical applications (Deswal et al., 2020).

Safety And Hazards

5-Fluoro-1H-indazole is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound .

Future Directions

Given the wide range of pharmacological activities exhibited by indazole derivatives, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of novel indazole derivatives with enhanced pharmacological properties.

properties

IUPAC Name

5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWIWTHSKJBYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591231
Record name 5-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1H-indazole

CAS RN

348-26-5
Record name 5-Fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1H-indazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
J Zeng, B Tan, S Zhang, W Li - Journal of the Taiwan Institute of Chemical …, 2022 - Elsevier
… To reduce the degree of copper corrosion by the pickling solution, the introduction of organic inhibitors into the pickling solution is a reasonably effective measure.5-fluoro-1H-indazole (…
Number of citations: 11 www.sciencedirect.com
J Zeng, Y Gan, Z Xu, H Zhu, B Tan, W Li - Journal of the Taiwan Institute of …, 2023 - Elsevier
… [19] researched the anti-corrosion properties of 5-fluoro-1H-indazole and 5‑chloro-1H-indazole on Cu in the sulfuric acid environment by combining experiments and theories. Li et al. […
Number of citations: 0 www.sciencedirect.com
H HARADA, T MORIE, Y HIROKAWA… - Chemical and …, 1995 - jstage.jst.go.jp
Our studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that the N-(1, 4-dimethylhexahydro-1H-1, 4-diazepin-6-yl) benzamide 9 and the 1-benzyl-4-methylhexahydro-…
Number of citations: 55 www.jstage.jst.go.jp
N Blaquiere, GM Castanedo, JD Burch… - Journal of Medicinal …, 2018 - ACS Publications
… To a solution of 5-fluoro-1H-indazole-3-carboxylic acid (1.0 equiv, 200 mg, 1.1 mmol) and cesium carbonate (3.0 equiv, 1090 mg, 3.33 mmol) in N,N-dimethylformamide (2.2 mL) was …
Number of citations: 39 pubs.acs.org
I Shimada, K Maeno, K Kazuta, H Kubota… - Bioorganic & medicinal …, 2008 - Elsevier
A series of novel indazole derivatives were synthesized, and their structure–activity relationships examined in order to identify potent and selective 5-HT 2C receptor agonists. Among …
Number of citations: 47 www.sciencedirect.com
G Luo, L Chen, A Easton, A Newton… - Journal of Medicinal …, 2018 - ACS Publications
3-Aryl-indole and 3-aryl-indazole derivatives were identified as potent and selective Na v 1.7 inhibitors. Compound 29 was shown to be efficacious in the mouse formalin assay and also …
Number of citations: 21 pubs.acs.org
原田博史, 森江俊哉, 広川美視, 寺内英夫… - Chemical and …, 1995 - jlc.jst.go.jp
Our studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery that the N-(1, 4-dimethylhexahydro-1H-1, 4-diazepin-6-yl)benzamide 9 and the 1-benzyl-4-methylhexahydro-…
Number of citations: 3 jlc.jst.go.jp
IN Michaelides, GW Collie, U Börjesson… - Journal of Medicinal …, 2023 - ACS Publications
… Cross-coupling of bis(pinacolato)diboron with the commercially available bromo indazole 37 afforded 5-fluoro-1H-indazole-7-boronic acid pinacol ester (38) which was subsequently …
Number of citations: 1 pubs.acs.org
SP Rekowski, BK Kroener, D Kathuria, AA Wani… - Tetrahedron, 2021 - Elsevier
… After work-up and purification by column chromatography (SiO 2 ; cyclohexane:ethyl acetate = 1:1) 5-fluoro-1H-indazole (2c) was obtained as a white solid in 63% yield (31 mg, 220 …
Number of citations: 10 www.sciencedirect.com
E Dubost, S Stiebing, T Ferrary, T Cailly, F Fabis… - Tetrahedron, 2014 - Elsevier
A set of variously substituted indazoles and hetero-aromatic derivatives were synthesized from o-halo-(het)arylaldehydes using a palladium catalyzed amination followed by cyclization. …
Number of citations: 11 www.sciencedirect.com

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